ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(4-thiophen-2-yl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S2/c1-2-22-12(21)8-6-18-20(11(8)14(15,16)17)13-19-9(7-24-13)10-4-3-5-23-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCPJDNZDWSHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophene with α-haloketones under basic conditions.
Construction of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine derivatives with 1,3-diketones.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled using appropriate linking reagents and conditions, such as using a base like potassium carbonate in an aprotic solvent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Esterification: Finally, the carboxylate ester is formed through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Anticancer Properties
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anti-inflammatory and anticancer activities. Ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been studied for its potential as a p38 MAP kinase inhibitor, which plays a crucial role in inflammatory responses. This inhibition could lead to therapeutic applications in treating cytokine-mediated diseases, such as rheumatoid arthritis and certain cancers .
Mechanism of Action
The compound's mechanism involves the modulation of inflammatory cytokines like TNF-α and IL-1β. By inhibiting the p38 MAP kinase pathway, it reduces the production of these pro-inflammatory cytokines, thereby alleviating inflammation and potentially slowing tumor growth .
Agricultural Applications
Pesticidal Activity
The structural features of this compound suggest its utility as a pesticide. Compounds with similar thiazole and pyrazole structures have shown effectiveness against various agricultural pests. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate pest exoskeletons .
Case Studies
In studies assessing the efficacy of thiazole-based compounds against agricultural pests, results indicated significant mortality rates in target species when treated with similar compounds . This suggests that this compound could be developed into an effective botanical pesticide.
Structural Insights and Synthesis
Chemical Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of thiazole derivatives with pyrazole intermediates. The trifluoromethyl group can be introduced via trifluoromethylation reactions, which are essential for enhancing biological activity .
Data Summary Table
| Application Area | Potential Benefits | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory effects; anticancer properties | Inhibition of p38 MAP kinase; reduction of TNF-α and IL-1β production |
| Agriculture | Effective pesticide against pests | Enhanced penetration due to trifluoromethyl group; structural similarity to known pesticides |
Mechanism of Action
The mechanism of action of ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of this compound lies in the substitution pattern on the pyrazole and thiazole rings. Below is a comparative analysis with structurally related derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-thienyl group (target compound) introduces π-conjugation and moderate electron-withdrawing effects, contrasting with the electron-donating 4-methoxyphenyl group in analogs .
- Bioactivity Trends : Chlorophenyl and pyridinyl analogs demonstrate antimicrobial and kinase inhibitory activities, respectively, suggesting substituent-dependent pharmacological profiles .
- Solubility and Lipophilicity : The trifluoromethyl group universally enhances lipophilicity, while pyridinyl or morpholine substituents (e.g., in ) improve aqueous solubility .
Physicochemical Properties
The target compound’s physicochemical properties are inferred from its acid derivative (1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid), which has:
- Boiling Point : 541.9±60.0 °C (estimated for the ester via extrapolation)
- Density : 1.7±0.1 g/cm³
- LogP (Predicted) : ~3.5 (indicating high membrane permeability) .
Comparatively, the 4-chlorophenyl analog (MW 412.34) has a higher molecular weight but similar lipophilicity, while the 3-pyridinyl derivative’s solubility is enhanced by the polar nitrogen atom .
Biological Activity
Ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer properties, supported by relevant research findings and data tables.
Structural Information
- Molecular Formula : C16H12F3N3O2S
- Molecular Weight : 367.35 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 367.35 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Inhibition of Cytokines
A study demonstrated that pyrazole derivatives could inhibit TNF-α production by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may exhibit similar effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. A notable study reported that a related pyrazole compound displayed significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| E. coli | 32 | Ampicillin |
| S. aureus | 16 | Vancomycin |
Anticancer Potential
Emerging research indicates that pyrazole derivatives may possess anticancer properties. A derivative similar to this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Apoptosis Induction Study
In vitro studies showed that treatment with the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry:
| Treatment | % Apoptosis |
|---|---|
| Control | 5% |
| Compound Treatment | 40% |
Q & A
Q. What are the standard synthetic routes for ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones. For example, ethyl 4,4,4-trifluoroacetoacetate can react with thienyl-thiazole hydrazines under acidic conditions .
- Step 2 : Functionalization of the thiazole ring. A Suzuki-Miyaura coupling or nucleophilic substitution may introduce the 2-thienyl group at the 4-position of the thiazole .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., trifluoromethyl at C5, ester at C4) and thienyl-thiazole connectivity. The thiophene protons appear as distinct doublets (~δ 7.2–7.5 ppm) .
- IR : Stretching frequencies for C=O (ester, ~1700 cm) and C-F (trifluoromethyl, ~1100–1200 cm) validate functional groups .
- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements, such as dihedral angles between the pyrazole and thiazole rings, critical for understanding π-π stacking interactions .
Advanced Research Questions
Q. What strategies optimize the synthesis yield and purity of the compound?
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in thiazole-thienyl bond formation. Ligand additives (e.g., XPhos) reduce side products .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis shortens reaction times .
- Computational Design : Quantum chemical calculations (DFT) predict transition states to optimize reaction conditions, minimizing energy barriers for cyclization steps .
Q. How to analyze conflicting biological activity data across studies?
- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in IC values for enzyme inhibition may arise from differing ATP concentrations in kinase assays .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to compare datasets. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. What computational methods predict the compound's interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses. The trifluoromethyl group’s hydrophobicity and thiazole’s planar structure favor interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over time. Key metrics include root-mean-square deviation (RMSD) and hydrogen bond persistence .
Q. How to evaluate the compound's stability under physiological conditions?
- Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor decomposition via HPLC-MS, identifying hydrolytic cleavage of the ester group as a primary degradation pathway .
- Light/Heat Stability : Accelerated stability testing (40°C/75% RH, UV light exposure) reveals photodegradation products, necessitating dark storage at –20°C for long-term stability .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
